

# Biophysical Properties of Mal-VC-PAB-EDA-N-Ac-Calicheamicin: A Technical Guide

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## Compound of Interest

Compound Name: *Mal-VC-PAB-EDA-N-Ac-Calicheamicin*

Cat. No.: *B15603452*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biophysical properties of the drug-linker conjugate **Mal-VC-PAB-EDA-N-Ac-Calicheamicin**. This document is intended for researchers, scientists, and professionals in the field of drug development, particularly those focused on antibody-drug conjugates (ADCs).

## Introduction

**Mal-VC-PAB-EDA-N-Ac-Calicheamicin** is a sophisticated drug-linker system designed for the targeted delivery of the potent cytotoxic agent, N-acetyl-calicheamicin, to cancer cells. This system is a critical component in the construction of ADCs, where it is covalently attached to a monoclonal antibody that recognizes a tumor-specific antigen. The linker is engineered to be stable in circulation and to release the calicheamicin payload upon internalization into the target cancer cell.

The drug-linker is composed of several key functional units:

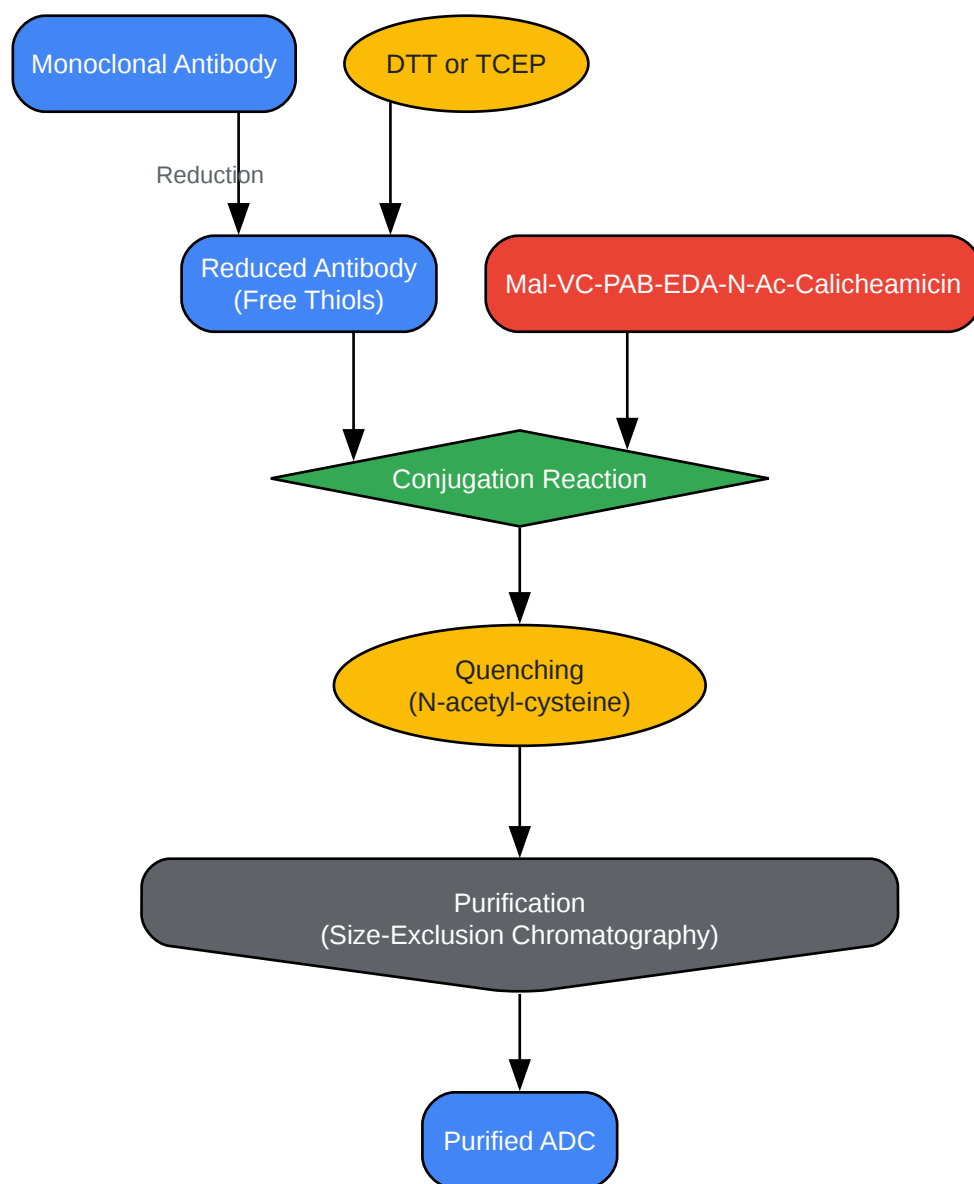
- **Maleimide (Mal):** A reactive group that enables covalent conjugation to thiol groups, typically on the cysteine residues of a monoclonal antibody.
- **Valine-Citrulline (VC):** A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells. This enzymatic

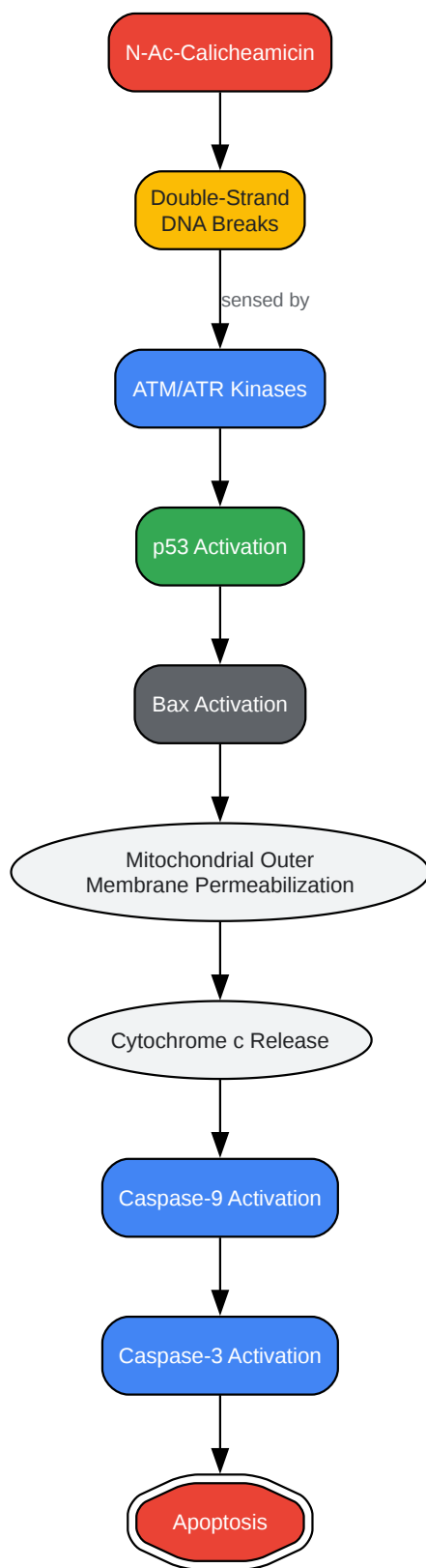
cleavage is the primary mechanism for payload release.

- p-Aminobenzyl Alcohol (PAB): A self-immolative spacer that, following the cleavage of the VC linker, decomposes to release the active drug.
- Ethylenediamine (EDA): A component that facilitates the connection between the PAB spacer and the payload.
- N-Acetyl-Calicheamicin (N-Ac-Calicheamicin): A highly potent enediyne antibiotic that induces double-strand DNA breaks, leading to apoptosis.<sup>[1][2]</sup>

## Core Components and Mechanism of Action

The functionality of an ADC utilizing **Mal-VC-PAB-EDA-N-Ac-Calicheamicin** is a multi-step process that begins with the specific binding of the antibody component to the target antigen on the surface of a cancer cell.





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